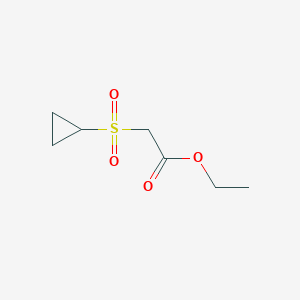![molecular formula C12H20N2O3 B1487908 1-[2-(Azepan-1-yl)-2-oxoethyl]azetidine-3-carboxylic acid CAS No. 1411148-95-2](/img/structure/B1487908.png)
1-[2-(Azepan-1-yl)-2-oxoethyl]azetidine-3-carboxylic acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
Biochemical Implications in Food Chain
Azetidine-2-carboxylic acid (Aze) , a non-protein amino acid, is present in certain plants like sugar beets (Beta vulgaris) and has been studied for its incorporation into proteins instead of proline. This misincorporation can lead to toxic effects and congenital malformations, with implications for human health given its presence in the food chain. Sugar beet byproducts, fed to livestock, contain Aze, indicating potential links in the food chain that could affect both animal and human health (Rubenstein et al., 2009).
Plant Physiology and Ion Transport
Research on azetidine-2-carboxylic acid (AZ) , as a proline analog, has explored its effects on ion transport in plants. AZ was found to inhibit the release of ions to the xylem in barley roots, providing insights into the relationship between protein synthesis and ion transport. This suggests a potential impact on plant growth and nutrient distribution, with implications for agricultural practices and plant biology (Pitman et al., 1977).
Synthesis and Structural Studies
The synthesis and application of azetidine-2-carboxylic acid and its derivatives have been extensively studied for their roles in protein conformation and metabolism research. Such compounds are utilized in the study of proline metabolism and protein structure, highlighting their utility in biochemistry and molecular biology. Specific isotopically labeled derivatives allow for detailed uptake and incorporation studies in various organisms, contributing to our understanding of protein synthesis and function (Verbruggen et al., 1992).
Pharmacological Research
Azetidine derivatives have been investigated for their therapeutic potentials, such as azetidine-2-carboxylic acid's ability to ameliorate hepatic cirrhosis in animal models. Its impact on collagen formation and free proline pools in liver fibrosis suggests potential for developing treatments for liver diseases (Rojkind, 1973).
Propriétés
IUPAC Name |
1-[2-(azepan-1-yl)-2-oxoethyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c15-11(14-5-3-1-2-4-6-14)9-13-7-10(8-13)12(16)17/h10H,1-9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTWTBMEIXDDOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2CC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Azepan-1-yl)-2-oxoethyl]azetidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B1487826.png)



![2-{2-[(2-Methylbenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1487830.png)
![Methyl (2S,4S)-4-[(2,4-dichloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1487832.png)
![5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1487836.png)


![3-[(2-Bromo-4-isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1487839.png)


![1-[(2,4-Difluorophenyl)methyl]azetidin-3-ol](/img/structure/B1487845.png)
![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]butanoic acid](/img/structure/B1487847.png)